molecular formula C9H13N5O B6602616 2-(Butylamino)-9H-purin-6-ol CAS No. 114300-69-5

2-(Butylamino)-9H-purin-6-ol

Cat. No. B6602616
CAS RN: 114300-69-5
M. Wt: 207.23 g/mol
InChI Key: OZPCMYKOSKILNC-UHFFFAOYSA-N
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Description

2-(Butylamino)-9H-purin-6-ol, commonly known as 2-butyl-9H-purin-6-ol, is an important compound found in the nucleic acid metabolism of organisms. It is a purine derivative that is involved in the synthesis of adenosine triphosphate (ATP), a key molecule in energy metabolism. This compound is also known for its anti-inflammatory and anti-cancer properties. It has been widely studied in the scientific community, and its potential applications in the field of medicine are being explored.

Scientific Research Applications

2-Butyl-9H-purin-6-ol has been studied extensively in the scientific community and has a wide range of applications. It has been used in studies of the structure and function of nucleic acids, as well as in the synthesis of other compounds. It has also been used in studies of the metabolism of purines and pyrimidines, and in the development of new drugs and therapeutics. Additionally, it has been studied for its potential applications in the field of cancer therapy, as it has been found to inhibit the growth of certain cancer cells.

Mechanism of Action

2-Butyl-9H-purin-6-ol has been found to interact with the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. It has been found to inhibit the enzyme’s activity, leading to a decrease in the production of adenosine triphosphate (2-(Butylamino)-9H-purin-6-ol). This decrease in 2-(Butylamino)-9H-purin-6-ol production can lead to a decrease in cell proliferation and an increase in apoptosis, which can be beneficial in the treatment of certain types of cancer.
Biochemical and Physiological Effects
2-Butyl-9H-purin-6-ol has been found to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of certain types of cancer cells, and to reduce inflammation in the body. Additionally, it has been found to reduce the production of reactive oxygen species, which are associated with oxidative stress and can lead to cell damage.

Advantages and Limitations for Lab Experiments

The Strecker

Future Directions

The potential applications of 2-Butyl-9H-purin-6-ol in the field of medicine are still being explored. Future research could focus on the development of new drugs and therapies based on this compound, as well as on the development of new synthesis methods for its production. Additionally, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in other areas of medicine.

Synthesis Methods

Used to synthesize 2-Butyl-9H-purin-6-ol is relatively simple and can be carried out in the laboratory with relatively inexpensive materials. However, the reaction is typically carried out at elevated temperatures, and the product can be difficult to isolate and purify. Additionally, the reaction can produce a number of byproducts, which can be difficult to separate from the desired product.

properties

IUPAC Name

2-(butylamino)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-2-3-4-10-9-13-7-6(8(15)14-9)11-5-12-7/h5H,2-4H2,1H3,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPCMYKOSKILNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(C(=O)N1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150696
Record name 2-(Butylamino)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylamino)-9H-purin-6-ol

CAS RN

114300-69-5
Record name 2-(Butylamino)-9H-purin-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114300695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butylamino)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BUTYLAMINO)-9H-PURIN-6-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Z09IBM8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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